Kushenol C
Overview
Description
Kushenol C (KC) is a prenylated flavonoid derived from the roots of Sophora flavescens Aiton, a plant with a long history in traditional Chinese medicine for treating inflammatory diseases and cancer . It is one of the active components found in Kushen, alongside Kushen alkaloids and other flavonoids . Kushenol C has been studied for its potential therapeutic effects, particularly its anti-inflammatory and anti-oxidative stress activities .
Synthesis Analysis
While the provided papers do not detail the synthesis of Kushenol C, they do discuss the extraction and isolation from the roots of Sophora flavescens . The structural characterization of Kushenol C and related compounds has been performed using electrospray ionization multistage tandem mass spectrometry (ESI-MS^n), which helps in understanding the fragmentation patterns and molecular structure .
Molecular Structure Analysis
The molecular structure of Kushenol C has been characterized by mass spectrometry techniques. The presence of a 2'-OH group in the flavonoid structure has been shown to make the C-ring more labile, which is evident in the mass spectrometry fragmentation patterns . This structural feature is significant as it influences the biological activity of the molecule.
Chemical Reactions Analysis
The papers provided do not explicitly discuss the chemical reactions of Kushenol C. However, the studies do indicate that Kushenol C interacts with cellular pathways, such as the inhibition of STAT1, STAT6, and NF-κB activations, which are responsible for its anti-inflammatory effects . Additionally, Kushenol C activates the Nrf2 pathway, which plays a crucial role in cellular antioxidant defense .
Physical and Chemical Properties Analysis
The physical and chemical properties of Kushenol C are not directly reported in the provided papers. However, its biological properties, such as anti-inflammatory, anti-oxidative stress, and potential antitumor activities, are well documented . Kushenol C has been shown to suppress the production of inflammatory mediators and enhance the expression of antioxidant enzymes, which indicates its stability and reactivity in biological systems .
Relevant Case Studies
Kushenol C has been evaluated in vitro for its anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and its anti-oxidative stress effects in tert-butyl hydroperoxide (tBHP)-induced oxidative stress in HaCaT cells . Additionally, in vivo studies have demonstrated the protective effects of Kushenol C against liver injury induced by tBHP and acetaminophen in mice, highlighting its therapeutic potential . These studies provide a basis for further investigation into the clinical applications of Kushenol C.
Scientific Research Applications
1. Anti-Inflammatory and Anti-Oxidative Stress Activities
- Summary of Application: Kushenol C (KC) is a prenylated flavonoid isolated from the roots of Sophora flavescens. It has been studied for its anti-inflammatory and anti-oxidative stress activities. The research focused on the effects of KC in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, and tert-butyl hydroperoxide (tBHP)-induced oxidative stress in HaCaT cells .
- Methods of Application: The study involved stimulating RAW264.7 macrophages with LPS and inducing oxidative stress in HaCaT cells with tBHP. The effects of KC were then observed .
- Results or Outcomes: The results demonstrated that KC dose-dependently suppressed the production of inflammatory mediators, including NO, PGE 2, IL-6, IL1β, MCP-1, and IFN-β in LPS-stimulated RAW264.7 macrophages. KC also upregulated the expression of HO-1 and its activities in the LPS-stimulated RAW264.7 macrophages .
2. Prevention of Liver Injury
- Summary of Application: Kushenol C (KC) from S. flavescens has been evaluated for its ameliorative effects against tBHP-induced oxidative stress in hepatocellular carcinoma (HEPG2) cells and acetaminophen (APAP)-induced hepatotoxicity in mice .
- Methods of Application: The study involved pretreating HEPG2 cells with KC at indicated concentrations for 1 hour and then treating them with tBHP (1 mM) for 1 hour .
- Results or Outcomes: KC pretreatment protected the HEPG2 cells against oxidative stress by reducing cell death, apoptosis, and reactive oxygen species (ROS) generation. In in vivo investigations, coadministration of mice with KC and APAP significantly attenuated APAP-induced hepatotoxicity and liver damage .
3. Inhibition of Cytochrome P450 Isoform Activities
- Summary of Application: Kushenol C, along with other compounds like kushenol I, kushenol M, leachianone A, and sophoraflavone G, has been shown to inhibit cytochrome P450 isoform activities in human liver microsomes .
- Methods of Application: The study involved the use of human liver microsomes to test the inhibitory effects of these compounds .
- Results or Outcomes: The results demonstrated that Kushenol C, among other compounds, exhibited inhibitory activities against cytochrome P450 isoforms .
4. Tyrosinase Inhibitory Activities
- Summary of Application: Kushenol C, along with kushenol A and 8-prenylkaempferol, has been found to exhibit potent tyrosinase inhibitory activities .
- Methods of Application: The study involved testing these compounds for their ability to block the conversion of L-tyrosine to L-DOPA by tyrosinase .
- Results or Outcomes: The results showed that Kushenol C, among other compounds, exhibited potent tyrosinase inhibitory activities .
properties
IUPAC Name |
2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O7/c1-12(2)5-6-14(13(3)4)9-17-19(28)11-20(29)21-22(30)23(31)25(32-24(17)21)16-8-7-15(26)10-18(16)27/h5,7-8,10-11,14,26-29,31H,3,6,9H2,1-2,4H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAPHYJTKSTXSX-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kushenol C | |
CAS RN |
99119-73-0, 99119-69-4 | |
Record name | 2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99119-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kushenol I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099119694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.